molecular formula C15H22BrNO B3844515 Benzamide, N,N-dibutyl-4-bromo-

Benzamide, N,N-dibutyl-4-bromo-

Cat. No.: B3844515
M. Wt: 312.24 g/mol
InChI Key: WQPWOINOXVZQKN-UHFFFAOYSA-N
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Description

Benzamide, N,N-dibutyl-4-bromo-: is an organic compound with the molecular formula C15H22BrNO and a molecular weight of 312.245 g/mol . This compound is a derivative of benzamide, where the amide nitrogen is substituted with two butyl groups and a bromine atom is attached to the para position of the benzene ring. It is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N,N-dibutyl-4-bromo- typically involves the reaction of 4-bromobenzoic acid with dibutylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted under an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure high yield and purity .

Industrial Production Methods: Industrial production of Benzamide, N,N-dibutyl-4-bromo- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Benzamide, N,N-dibutyl-4-bromo- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzamide, N,N-dibutyl-4-bromo- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals with anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Benzamide, N,N-dibutyl-4-bromo- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric site, thereby altering the enzyme’s function. The bromine atom and butyl groups contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

  • Benzamide, N,N-dimethyl-4-bromo-
  • Benzamide, N,N-diethyl-4-bromo-
  • Benzamide, N,N-dipropyl-4-bromo-

Comparison: Benzamide, N,N-dibutyl-4-bromo- is unique due to the presence of longer butyl chains, which can influence its solubility, reactivity, and binding properties compared to its dimethyl, diethyl, and dipropyl analogs. The longer alkyl chains may enhance hydrophobic interactions with biological targets, potentially leading to higher potency and selectivity in certain applications .

Properties

IUPAC Name

4-bromo-N,N-dibutylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO/c1-3-5-11-17(12-6-4-2)15(18)13-7-9-14(16)10-8-13/h7-10H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPWOINOXVZQKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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